REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[CH:7][C:6]=1[N+:17]([O-])=O.[H][H]>[Ni].C(O)C>[F:1][C:2]([F:20])([F:21])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[CH:7][C:6]=1[NH2:17]
|
Name
|
2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene
|
Quantity
|
0.185 mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C=C(C=C1)OCC(F)(F)F)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of 59 g
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to a liquid residue
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(N)C=C(C=C1)OCC(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |